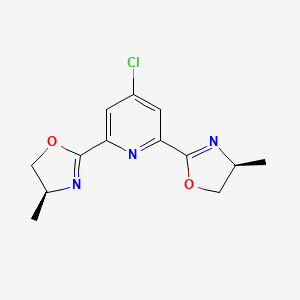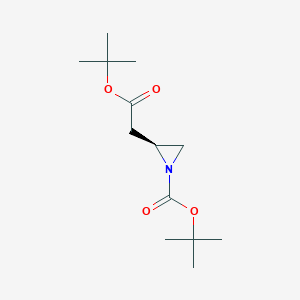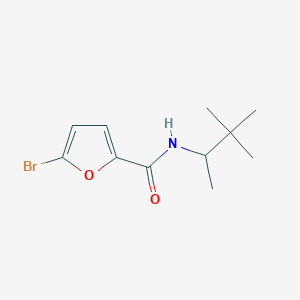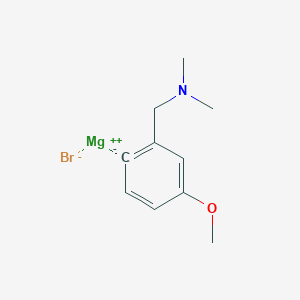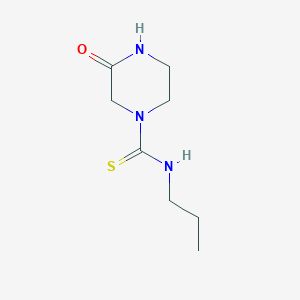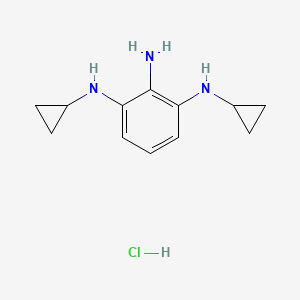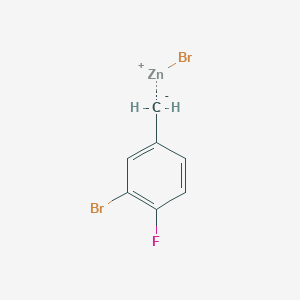
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a pyrrolidine ring. The distinct arrangement of these functional groups imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Substitution: The final step involves the substitution of the sulfonamide group with a pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential as a modulator of biological pathways, particularly those involving G-protein coupled receptors.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating immune responses and treating inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as G-protein coupled receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular responses. This modulation can result in therapeutic effects, such as reducing inflammation or modulating immune responses.
相似化合物的比较
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the pyrrolidine ring, which may result in different biological activity.
N-(pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide: Lacks the methyl groups, potentially affecting its chemical reactivity and biological properties.
1,3,5-trimethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide: Substitutes the sulfonamide group with a carboxamide group, which may alter its chemical and biological behavior.
The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable compound for various scientific research applications.
属性
分子式 |
C10H18N4O2S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-N-pyrrolidin-3-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C10H18N4O2S/c1-7-10(8(2)14(3)12-7)17(15,16)13-9-4-5-11-6-9/h9,11,13H,4-6H2,1-3H3 |
InChI 键 |
YPKRUAFYEIMRMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


